
1-Chloro-4-propylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-propylcyclohexane is an organic compound with the molecular formula C9H17Cl. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing only carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by a cyclohexane ring substituted with a chlorine atom at the first position and a propyl group at the fourth position .
Méthodes De Préparation
The synthesis of 1-Chloro-4-propylcyclohexane can be achieved through various methods. One common synthetic route involves the chlorination of 4-propylcyclohexanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds as follows:
4-Propylcyclohexanol+SOCl2→this compound+SO2+HCl
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-propylcyclohexene followed by chlorination using chlorine gas in the presence of a suitable catalyst .
Analyse Des Réactions Chimiques
1-Chloro-4-propylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) to form corresponding alcohols or amines.
Reduction Reactions: The compound can be reduced to 4-propylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-propylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common reagents and conditions used in these reactions include strong bases for substitution, reducing agents for reduction, and oxidizing agents for oxidation .
Applications De Recherche Scientifique
1-Chloro-4-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of medicinal compounds.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-propylcyclohexane involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological pathways and molecular targets, exerting their effects through different mechanisms .
Comparaison Avec Des Composés Similaires
1-Chloro-4-propylcyclohexane can be compared with other similar compounds, such as:
1-Chloro-4-methylcyclohexane: Similar in structure but with a methyl group instead of a propyl group.
1-Bromo-4-propylcyclohexane: Similar in structure but with a bromine atom instead of a chlorine atom.
4-Propylcyclohexanol: The alcohol derivative of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and properties .
Propriétés
Numéro CAS |
2475-85-6 |
|---|---|
Formule moléculaire |
C9H17Cl |
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
1-chloro-4-propylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7H2,1H3 |
Clé InChI |
XMJZWRSJWRRBDH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



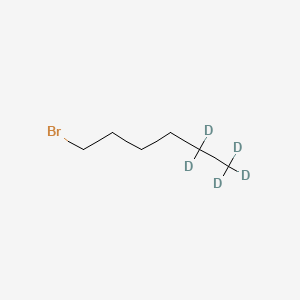


![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
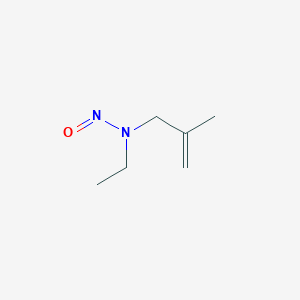


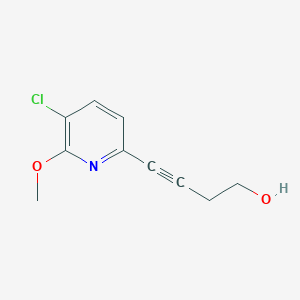

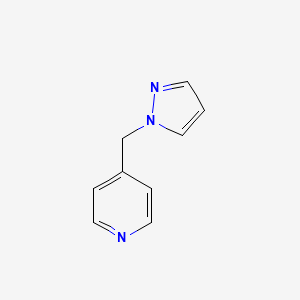
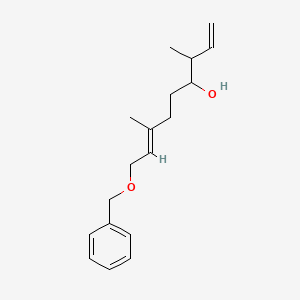
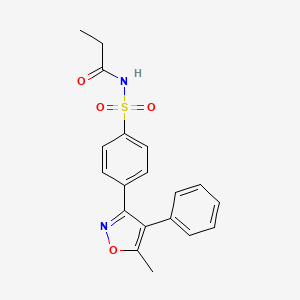
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)
